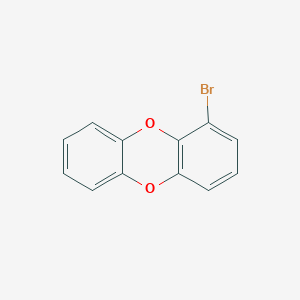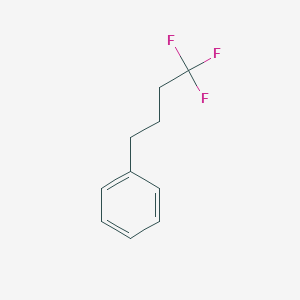
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide, also known as SITS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains an iodine atom and an aminoalkyl group. SITS has been used as a tool for studying the transport of ions across cell membranes, particularly in the context of transporters that are involved in acid-base regulation.
Wirkmechanismus
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide is believed to act as an inhibitor of ion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, thereby disrupting the transport of ions across the cell membrane.
Biochemische Und Physiologische Effekte
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger and the Cl−/HCO3− exchanger in a dose-dependent manner. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been shown to inhibit the activity of the Ca2+ and Mg2+ transporters. In addition, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound that is easy to synthesize. It is also highly specific in its action, which makes it a useful tool for studying specific ion transporters. However, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide also has a number of limitations. It is relatively toxic and can be difficult to handle safely. In addition, its specificity can also be a limitation, as it may not be effective in inhibiting all ion transporters.
Zukünftige Richtungen
There are a number of future directions for research involving N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide. One area of interest is the development of new compounds that are similar to N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide but have improved specificity and safety profiles. Another area of interest is the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in combination with other compounds to enhance its effectiveness. Finally, there is potential for the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in the development of new therapies for diseases that involve ion transporters, such as hypertension and cancer.
Synthesemethoden
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide can be synthesized by reacting 5-iodo-1-naphthalenesulfonic acid with hexamethylenediamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been widely used in scientific research as a tool for studying the transport of ions across cell membranes. It has been used to investigate the function of transporters that are involved in acid-base regulation, such as the Na+/H+ exchanger and the Cl−/HCO3− exchanger. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been used to study the transport of other ions, such as Ca2+ and Mg2+.
Eigenschaften
CAS-Nummer |
103771-11-5 |
|---|---|
Produktname |
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide |
Molekularformel |
C16H21IN2O2S |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21IN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 |
InChI-Schlüssel |
YAQZXMVNFHVFHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Kanonische SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Andere CAS-Nummern |
103771-11-5 |
Synonyme |
5-iodo-1-C8 5-iodo-C8 iodo-8 N-(8-aminohexyl)-5-iodonaphthalene-1-sulfonamide W8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



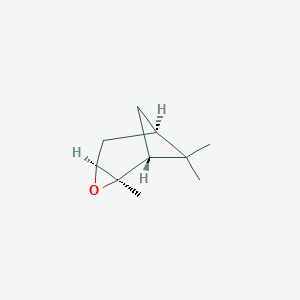
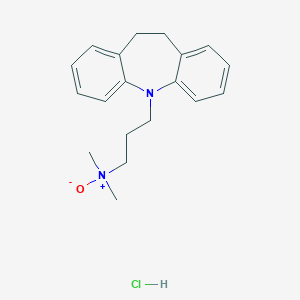
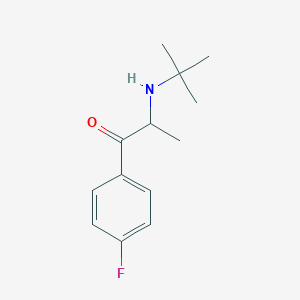
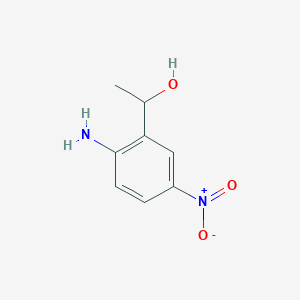
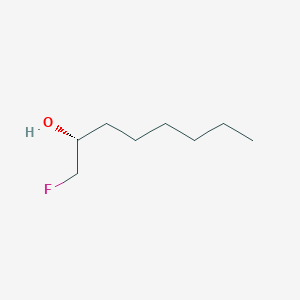
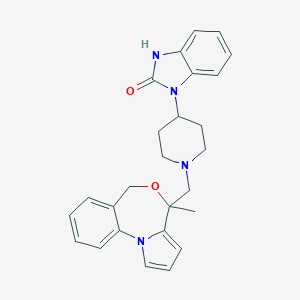
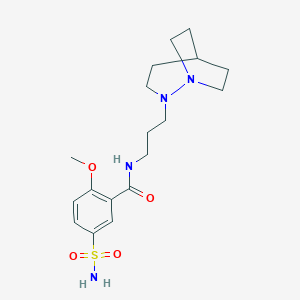
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
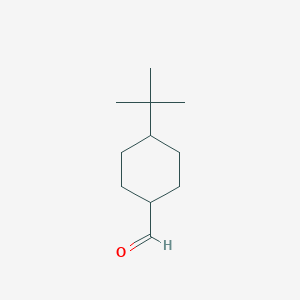
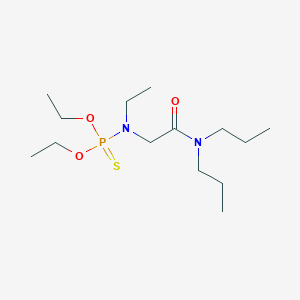
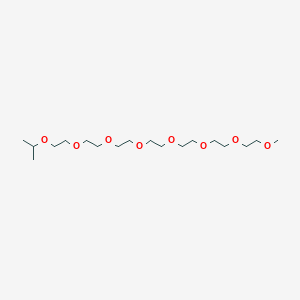
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
